![molecular formula C18H15IN2OS B2837914 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 477545-45-2](/img/structure/B2837914.png)
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between precursors under specific conditions . For instance, a compound with a similar 1,3-thiazol-2-yl group was synthesized by reacting two precursors, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide, under Hantzsch thiazole synthesis conditions .Molecular Structure Analysis
The molecular structure of a compound can be determined by its molecular formula. For “N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide”, the molecular formula is C16H11IN2OS . This indicates that the compound contains carbon ©, hydrogen (H), iodine (I), nitrogen (N), oxygen (O), and sulfur (S).Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be inferred from its molecular structure and formula. For “N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide”, the molecular formula is C16H11IN2OS , which suggests that it is a solid compound at room temperature.Scientific Research Applications
Antimicrobial Applications
Researchers have synthesized a range of thiazole derivatives, including structures similar to N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide, demonstrating significant antimicrobial properties. For instance, Bikobo et al. (2017) developed N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains, with some molecules surpassing reference drugs in efficacy (Bikobo et al., 2017). Similarly, Darwish et al. (2014) synthesized heterocyclic compounds incorporating sulfamoyl moiety, aiming to enhance antimicrobial effectiveness, and their results indicated promising antibacterial and antifungal activities (Darwish et al., 2014).
Anticancer Applications
The anticancer potential of thiazole derivatives has been explored in several studies. Ravinaik et al. (2021) designed and synthesized substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their efficacy against various cancer cell lines including breast, lung, colon, and ovarian cancers. Many of these compounds displayed moderate to excellent anticancer activities, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021). Another study by Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives showing significant anticancer activities, particularly against Hepatocellular carcinoma cell line (HepG-2), highlighting the potential of thiazole cores in anticancer drug development (Gomha et al., 2017).
Materials Science Applications
In the realm of materials science, Seed (2007) discussed the synthesis of mesogenic materials containing sulfur-based five-membered heterocyclic cores like thiazole and thiadiazole. These materials exhibit unique physical properties such as reduced packing ability and low viscosity, making them suitable for applications in liquid crystal technology and organic electronics (Seed, 2007).
Future Directions
The future directions for research on “N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” could involve further exploration of its potential biological activities, given that compounds with similar structures have shown promise in this area . Additionally, the development of new assays for studying this compound could also be a promising direction .
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they can induce various molecular and cellular effects .
properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2OS/c19-15-9-7-14(8-10-15)16-12-23-18(20-16)21-17(22)11-6-13-4-2-1-3-5-13/h1-5,7-10,12H,6,11H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERHYTDWYVVJFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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